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5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B11922223
M. Wt: 147.13 g/mol
InChI Key: FAHPAQQKAKGSAJ-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-d]pyrimidine Core in Heterocyclic Chemistry

The pyrrolo[3,2-d]pyrimidine core is a significant pharmacophore in medicinal chemistry, recognized as a purine (B94841) isostere or a "deazapurine." Purines are fundamental components of DNA and RNA, and their structural analogs are often capable of interacting with biological systems. nih.gov This structural similarity has made pyrrolopyrimidines a "favored heterocyclic scaffold" in drug discovery. nih.gov

Derivatives of this core have demonstrated a wide array of biological activities. They are extensively investigated as kinase inhibitors, which are crucial for regulating cell signaling pathways. evitachem.com For instance, various pyrrolo[3,2-d]pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), both of which are key targets in cancer therapy. nih.gov Research has also shown their potential as antibacterial agents and in the treatment of inflammatory conditions. chemicalbook.comauctoresonline.org The versatility of this scaffold allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships to develop new therapeutic agents. nih.gov

Role of the Formyl Group in Chemical Synthesis and Derivatization

The formyl group (–CHO) is a simple yet highly reactive functional group consisting of a carbonyl center bonded to a hydrogen atom. ucla.edu Its presence on the pyrrolo[3,2-d]pyrimidine core imparts significant synthetic utility to 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, transforming it into a versatile building block.

In organic synthesis, the formyl group is a gateway to a vast number of chemical transformations. It can be introduced onto aromatic rings through various formylation reactions, such as the Vilsmeier-Haack, Gattermann-Koch, or Reimer-Tiemann reactions. wikipedia.orgbritannica.com Once in place, the aldehyde functionality can undergo a wide range of reactions:

Oxidation: The formyl group can be easily oxidized to a carboxylic acid.

Reduction: It can be reduced to a primary alcohol.

Reductive Amination: Reaction with an amine followed by reduction yields a secondary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Condensation Reactions: It can participate in aldol (B89426) or Knoevenagel condensations to form larger, more complex molecules.

This chemical reactivity allows for the derivatization of the pyrrolo[3,2-d]pyrimidine scaffold at the 7-position, enabling the synthesis of diverse molecules with potentially new biological or material properties. wisdomlib.org

Historical Context and Evolution of Pyrrolo[3,2-d]pyrimidine Research

Research into pyrrolopyrimidines, as part of the broader class of deazapurines, was initially spurred by the discovery of naturally occurring analogs of purine nucleosides. nih.gov Natural products such as Tubercidin and Toyocamycin, which contain the isomeric pyrrolo[2,3-d]pyrimidine core, were found to possess potent antibiotic and antitumor properties. nih.gov This discovery highlighted the potential of this heterocyclic system as a valuable pharmacophore and stimulated extensive investigation into the synthesis and biological activity of its derivatives.

Over the decades, the focus of research has evolved from isolating natural products to the rational design and synthesis of novel pyrrolopyrimidine derivatives for specific biological targets. Early work established fundamental synthetic routes to construct the core ring system. benthamdirect.com More recent research leverages advanced synthetic methodologies, including domino reactions and metal-catalyzed cross-coupling, to create complex and functionally diverse molecules. nih.govtandfonline.com A significant area of modern research is the development of pyrrolopyrimidine-based kinase inhibitors for cancer treatment. nih.govmdpi.com The evolution of this research field showcases a progression from natural product chemistry to targeted drug design, with the pyrrolo[3,2-d]pyrimidine scaffold remaining a central theme.

Data Tables

Table 1: Properties of 5H-Pyrrolo[3,2-d]pyrimidine Data sourced from PubChem CID 577022.

Property Value
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol

| Parent Compound | 5H-pyrrolo[3,2-d]pyrimidine |

Table 2: Common Formylation Reactions This table summarizes key reactions for introducing a formyl group onto aromatic rings.

Reaction Name Substrate Reagents
Gattermann-Koch Reaction Benzene/Aromatic Hydrocarbons CO, HCl, AlCl₃/CuCl
Vilsmeier-Haack Reaction Activated Aromatic Compounds DMF, POCl₃
Reimer-Tiemann Reaction Phenols CHCl₃, base

| Duff Reaction | Activated Aromatic Compounds | Hexamethylenetetramine |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B11922223 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-3-5-1-9-6-2-8-4-10-7(5)6/h1-4,9H

InChI Key

FAHPAQQKAKGSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NC=C2N1)C=O

Origin of Product

United States

Reactivity and Derivatization of 5h Pyrrolo 3,2 D Pyrimidine 7 Carbaldehyde

Nucleophilic Additions and Condensation Reactions of the Carbaldehyde Moiety

The aldehyde group at the 7-position of the pyrrolo[3,2-d]pyrimidine ring is a key site for nucleophilic attack and condensation reactions. These reactions are fundamental to the elaboration of the core structure and the introduction of new functionalities.

Imino-formation Reactions with Amines

The reaction of the carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This transformation is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. For instance, tricyclic pyrrolo[2,3-d]pyrimidinone ring systems can undergo ipso-imination via carbonyl-amine condensation. mdpi.com Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) has been shown to be an effective activating agent for the cyclic amide, facilitating this condensation. mdpi.com

Subsequent Cyclization Reactions

The imines formed in the initial condensation step can undergo subsequent intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. These domino reactions, which can involve processes like C–N coupling and hydroamination, are efficient methods for constructing diverse pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov The optimization of these reactions often involves screening different catalysts, ligands, solvents, and bases to achieve high yields. beilstein-journals.orgnih.gov For example, the reaction of alkynylated uracils with various anilines, catalyzed by a palladium complex, can produce a variety of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields. beilstein-journals.orgnih.gov

Oxidation and Reduction Transformations of the Formyl Group

The formyl group of 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is susceptible to both oxidation and reduction, providing pathways to other important functional groups. The aldehyde can be oxidized to a carboxylic acid. For instance, the aldehyde of a related pyrrolo[2,3-d]pyrimidine derivative has been successfully oxidized to the corresponding carboxylic acid using oxone. tandfonline.com Conversely, the formyl group can be reduced to a hydroxymethyl group. While specific examples for the direct reduction of this compound are not prevalent in the provided search results, the reduction of aldehydes is a standard organic transformation.

Functionalization of the Pyrrolo[3,2-d]pyrimidine Heterocyclic Core

Beyond the reactions of the carbaldehyde group, the pyrrolo[3,2-d]pyrimidine core itself can be functionalized, allowing for the introduction of a variety of substituents at different positions.

Regioselective Halogenation and Amidation

Direct halogenation of the pyrrolo[3,2-d]pyrimidine ring system can be challenging due to issues of regioselectivity. However, methods have been developed for the regioselective introduction of halogens. For example, bromination of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, can be achieved with high selectivity at the C3 position using tetrabutylammonium (B224687) tribromide (TBATB). nih.gov

Amidation reactions are also a key strategy for functionalizing the pyrrolo[3,2-d]pyrimidine core. Amide functionalities can be introduced at various positions, often as part of a multi-step synthetic sequence. For instance, 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is synthesized through the formation of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of the carboxamide group. evitachem.com In another example, amide-bridged pyrrolo[2,3-d]pyrimidines have been designed and synthesized, where the amide linkage provides specific conformational properties. nih.gov The synthesis of these compounds can involve coupling reactions with amino acids like L-glutamate. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Cu-catalyzed)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive modification of the pyrrolo[3,2-d]pyrimidine scaffold. To utilize these reactions, the this compound would typically first be halogenated at one of the ring carbons, as aryl or vinyl halides are common substrates for these couplings. wikipedia.org

Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, serves as a potent method for introducing vinyl substituents. wikipedia.orgorganic-chemistry.org While specific examples starting directly with this compound are not prevalent in the literature, the application of intramolecular Heck reactions on related systems highlights its utility. For instance, a key step in the synthesis of tricyclic pyrrolopyrimidine cores, which are of pharmaceutical interest, involves a palladium-mediated Heck cyclization. clockss.org In a reported synthesis, an intramolecular Heck reaction was used to construct a final six-membered ring onto the pyrrolopyrimidine scaffold, demonstrating the reaction's effectiveness in building complex, fused systems. clockss.org This suggests that a halo-derivative of this compound could be coupled with various alkenes to introduce new carbon-carbon bonds, for example at the C2 or C4 positions of the pyrimidine (B1678525) ring.

Sonogashira Reaction

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is widely employed for the alkynylation of heterocyclic compounds. beilstein-journals.orgnih.gov The introduction of an alkyne moiety onto the pyrrolo[3,2-d]pyrimidine skeleton is a valuable strategy for creating intermediates that can undergo further transformations, such as cyclization reactions. beilstein-journals.orgnih.gov

Research on related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has shown that Sonogashira coupling of a bromo-substituted precursor with various terminal alkynes proceeds efficiently. beilstein-journals.orgnih.gov These reactions are typically catalyzed by systems like Pd(OAc)₂ with suitable phosphine (B1218219) ligands. beilstein-journals.org The resulting alkynylated pyrrolopyrimidines are versatile intermediates for synthesizing more complex, fluorescent derivatives through subsequent domino reactions. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov

Table 1: Examples of Sonogashira Coupling on Related Pyrrolopyrimidine Systems This table is illustrative of the reaction type on the general scaffold and does not use the specific title compound.

Starting Material Alkyne Partner Catalyst System Product Type Yield Reference
5-Bromo-6-chloro-1,3-dimethyluracil 3-Tolylacetylene Pd(PPh₃)Cl₂, CuI, NEt₃ 5-Alkynyl-6-chloro-1,3-dimethyluracil ~99% beilstein-journals.org
5-Bromo-6-chloro-1,3-dimethyluracil 2-Tolylacetylene Pd(PPh₃)Cl₂, CuI, NEt₃ 5-Alkynyl-6-chloro-1,3-dimethyluracil 60% beilstein-journals.org

Copper-Catalyzed Reactions

Copper-catalyzed coupling reactions offer a more economical and less toxic alternative to palladium for certain transformations. These reactions are effective for creating C-N and C-C bonds. For example, a domino process combining a Sonogashira reaction with a subsequent copper-catalyzed C-N coupling/hydroamination has been used to synthesize a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov This demonstrates the utility of copper catalysis in the final cyclization step to build the pyrrole (B145914) ring onto a pyrimidine precursor.

Iodocyclization Reactions

Iodocyclization is an electrophilic cyclization process where iodine promotes the formation of a new ring, typically by activating an alkyne or alkene for intramolecular nucleophilic attack. This method is a powerful strategy for constructing heterocyclic systems.

However, a review of the literature indicates that iodocyclization is not commonly performed on a pre-formed 5H-pyrrolo[3,2-d]pyrimidine system. Instead, it is a well-established method for the synthesis of fused pyrrole rings from appropriately substituted precursors. For example, N-alkyne-substituted pyrrole esters can undergo electrophilic cyclization with iodine to yield fused pyrrolooxazinone derivatives through a 6-endo-dig pathway. nih.gov In these reactions, iodine activates the alkyne triple bond, facilitating an intramolecular attack by a proximate nucleophile (e.g., an ester oxygen). nih.gov

Therefore, to apply this type of reaction to this compound, one would likely need to first introduce a reactive appendage, such as an alkynyl group, onto the pyrrole nitrogen (N5). An intramolecular cyclization could then potentially be induced by treatment with iodine, leading to a new fused ring system. The success and regioselectivity of such a reaction would depend on the nature of the tethered nucleophile.

Chemo- and Regioselectivity in Complex Derivatization

The this compound scaffold presents multiple sites for reaction, making chemo- and regioselectivity critical considerations during synthesis. The molecule contains:

An acidic N-H proton at the N5 position of the pyrrole ring.

An electrophilic aldehyde group at C7.

Multiple C-H bonds on the heterocyclic core that can be halogenated to provide sites for cross-coupling (e.g., C2, C4).

Nitrogen atoms within the pyrimidine ring that influence the reactivity of adjacent carbons.

The outcome of a reaction is highly dependent on the reagents and conditions employed. For instance, N-alkylation or N-acylation would likely occur at the pyrrole nitrogen (N5) under basic conditions. The aldehyde at C7 can undergo typical carbonyl chemistry, such as condensation, oxidation, or reduction, provided that other reactive sites are protected or are inert under the chosen conditions.

In metal-catalyzed cross-coupling reactions on di- or tri-halogenated purine (B94841) or deazapurine systems, regioselectivity is a key challenge. Research on related dihalopyrrolopyrimidines has shown that the choice of catalyst and reaction conditions can direct the substitution to a specific position. For example, in the Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidines, the reaction can be controlled to selectively yield either the C4- or C2-substituted product. researchgate.net Similarly, the regioselectivity of Sonogashira couplings on di-iodinated purines can be governed by the choice of palladium ligand. researchgate.net This indicates that for a di-halogenated derivative of this compound, selective mono- or di-functionalization could be achieved by carefully tuning the reaction parameters.

The inherent electronic properties of the pyrrolo[3,2-d]pyrimidine ring system also play a role. The pyrimidine ring is generally electron-deficient, making its carbon atoms susceptible to nucleophilic aromatic substitution if a suitable leaving group (like a halogen) is present. The pyrrole ring, being more electron-rich, is prone to electrophilic substitution, although the aldehyde group at C7 is deactivating. These differing electronic characteristics allow for orthogonal reactivity, enabling selective derivatization at different parts of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. For derivatives of 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, characteristic signals are observed. For instance, in a related compound, 4-chloro-5-[(triisopropylsilyloxy)methyl]-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, a singlet corresponding to the H-6 proton is observed at 9.00 ppm. oslomet.no Another derivative, 2-((5-(benzyloxymethyl)-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methylamino)-2-(methylthiomethyl)propane-1,3-diol, exhibits a singlet for one of its protons at 8.57 ppm in deuterated methanol (B129727) (CD₃OD). google.com

Detailed ¹H NMR data for a derivative, diethyl [4-({[4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidin-7-yl]methyl}amino) butyl]phosphonate, is presented below. lookchem.com

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.46s1HPyrimidine (B1678525) H
7.72s1HPyrrole (B145914) H
7.44-7.27bm5HPhenyl H
5.53s2HOCH₂Ph
4.19s2HNCH₂-pyrrole
4.03-3.98m4HPO(OCH₂CH₃)₂
2.80-2.77m2HNCH₂
1.72-1.51bm6H(CH₂)₃
1.30-1.23m6HPO(OCH₂CH₃)₂

s = singlet, m = multiplet, bm = broad multiplet

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In the analysis of 4-chloro-5-[(triisopropylsilyloxy)methyl]-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, distinct signals corresponding to the carbon atoms of the pyrrolo[3,2-d]pyrimidine core and its substituents are recorded at 125 MHz. oslomet.no For a related phosphonate (B1237965) derivative, the ¹³C NMR spectrum in deuterated methanol (MeOD) shows a range of signals, including those for the aromatic carbons and the aliphatic side chain. nih.gov

A representative ¹³C NMR data set for diethyl [4-({[4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidin-7-yl]methyl}amino) butyl]phosphonate is provided below. lookchem.com

Chemical Shift (δ) ppmAssignment
149.7C
139.4C
130.5C
129.3CH
128.5CH
128.4CH
128.2CH
128.1CH
127.7C
115.0C
108.5C
67.7OCH₂Ph
61.6PO(OCH₂CH₃)₂
47.1NCH₂
41.5NCH₂-pyrrole
27.8CH₂
27.7CH₂
25.6CH₂
24.5CH₂
20.9CH₂
16.4PO(OCH₂CH₃)₂

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For instance, the positive electrospray ionization (+ESMS) of a derivative, 2-((5-(benzyloxymethyl)-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methylamino)-2-(methylthiomethyl)propane-1,3-diol, showed an [M+H]⁺ ion at m/z 437.1407, which is consistent with the calculated mass for its molecular formula, C₂₀H₂₆N₄O₃SCl. google.com Similarly, ESI-HRMS analysis of another derivative yielded an [M+H]⁺ ion at 259.0599, corresponding to the molecular formula C₈H₁₂N₄O₄P. nih.gov

CompoundIonization ModeCalculated m/zFound m/zMolecular Formula
2-((5-(benzyloxymethyl)-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methylamino)-2-(methylthiomethyl)propane-1,3-diol+ESMS437.1414437.1407C₂₀H₂₆N₄O₃SCl
{[({4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl}methyl)amino]methyl}phosphonic acidESI-HRMS259.0596259.0599C₈H₁₂N₄O₄P
4-(tert-Butoxy)-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehydeESI-HRMS278.0672278.0671C₁₁H₁₂ClN₃NaO₂ [M+Na]⁺
Diethyl {2-[({4-hydroxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl}methyl)amino]propyl}phosphonateESI-HRMS343.1535343.1528C₁₄H₂₄N₄O₄P [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The aldehyde functional group in this compound and its derivatives would be expected to show a characteristic C=O stretching vibration in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include N-H stretching vibrations for the pyrrole and pyrimidine rings, as well as C-H and C-N stretching and bending vibrations.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is widely used to assess the purity of synthesized compounds. For derivatives of this compound, HPLC analysis is employed to ensure the compound is free from starting materials and byproducts. googleapis.com Purification of related compounds is often achieved through flash column chromatography, utilizing solvent systems such as dichloromethane (B109758) and methanolic ammonia (B1221849) to isolate the desired product. google.comnih.gov

Computational Chemistry and Theoretical Investigations of 5h Pyrrolo 3,2 D Pyrimidine 7 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

Computational analyses on the related pyrrolo[2,3-d]pyrimidine scaffold have been used to understand the kinetic and thermodynamic aspects of reactions. nih.gov For derivatives, these calculations help in predicting reactive sites, with electrostatic potential maps highlighting nucleophilic and electrophilic regions. For instance, in related heterocyclic aldehydes, the aldehyde oxygen and ring nitrogen atoms are often identified as nucleophilic sites.

Table 1: Representative DFT Parameters and Their Significance

ParameterDescriptionImplication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.A higher energy value indicates a greater tendency to donate electrons to an electrophile.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A lower energy value indicates a greater tendency to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of the molecule, predicting sites for intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target.

For the pyrrolo[3,2-d]pyrimidine scaffold, molecular modeling has been instrumental in designing novel inhibitors for specific biological targets. nih.gov A key target identified for this class of compounds is serine hydroxymethyltransferase 2 (SHMT2), an enzyme involved in mitochondrial one-carbon metabolism, which is crucial for cancer cell proliferation. nih.govprinceton.edu Docking studies help to rationalize the structure-activity relationships (SAR) of these inhibitors and guide the design of new compounds with improved potency and selectivity. nih.gov

The broader class of pyrrolopyrimidines has been investigated as inhibitors for a variety of other targets, particularly protein kinases, which are often dysregulated in cancers. nih.gov Docking studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown good binding interactions with the active sites of enzymes like Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com These studies typically identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., valine, lysine) and hydrophobic interactions within the binding pocket, which are crucial for inhibitory activity. tandfonline.com

Table 2: Examples of Molecular Docking Targets for Pyrrolopyrimidine Scaffolds

Compound ClassTarget Protein(s)Purpose of StudyKey Findings
Pyrrolo[3,2-d]pyrimidinesSerine Hydroxymethyltransferase 2 (SHMT2)Design of novel anticancer agents targeting mitochondrial metabolism. nih.govprinceton.eduModeling identified key interactions, leading to the synthesis of potent inhibitors with in vivo efficacy. nih.gov
Pyrrolo[2,3-d]pyrimidinesCyclin-Dependent Kinases (CDK4/6)Development of novel anticancer agents by inhibiting cell cycle progression. tandfonline.comDocking revealed binding interactions with key amino acid residues like VAL-101 and LYS-147. tandfonline.com
Pyrrolo[2,3-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Design of kinase inhibitors for cancer therapy. nih.govThe scaffold serves as a potent pharmacophore for developing inhibitors that target important receptors in cancer signaling. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational Analysis

The conformational landscape of this compound is relatively rigid. The core bicyclic pyrrolopyrimidine ring system is inherently planar due to its aromatic character. The primary source of conformational flexibility arises from the rotation of the single bond connecting the carbaldehyde group to the pyrimidine (B1678525) ring.

It is expected that the most stable conformation would be one where the aldehyde group is coplanar with the fused ring system. This planarity maximizes π-conjugation between the carbonyl group and the heterocyclic rings, leading to greater electronic stabilization. Deviations from this planar conformation would likely be energetically unfavorable.

Tautomerism

Tautomers are constitutional isomers that readily interconvert. libretexts.org For this compound, two principal types of tautomerism are possible: keto-enol and annular tautomerism.

Keto-Enol Tautomerism: The aldehyde group (the "keto" form) can exist in equilibrium with its enol isomer, (E/Z)-pyrrolo[3,2-d]pyrimidin-7-yl)methanol. libretexts.orgbritannica.com This involves the migration of a proton from the pyrrole (B145914) nitrogen (the α-carbon in a typical aldehyde system is the C7 of the ring) to the carbonyl oxygen, with a corresponding shift of the double bond. britannica.com In most simple aldehydes, the keto form is significantly more stable and predominates at equilibrium. britannica.com However, the presence of the enol tautomer, even at low concentrations, can be significant for the molecule's reactivity. libretexts.org

Annular Tautomerism: This involves the migration of the proton on the pyrrole nitrogen (the 5H- tautomer) to one of the other nitrogen atoms in the pyrimidine ring. This would result in different annular tautomers, such as the 1H- and 3H- forms. The relative stability of these tautomers would be influenced by factors such as the aromaticity of the bicyclic system and the electronic influence of the electron-withdrawing carbaldehyde group. The specific tautomer that is most stable can affect the molecule's hydrogen bonding capabilities and its recognition by biological receptors.

Medicinal Chemistry Research Pertaining to Pyrrolopyrimidine Scaffolds with Aldehyde Functionality

Pyrrolopyrimidines as Privileged Structures in Drug Design and Discovery

Pyrrolopyrimidine derivatives are recognized as a class of biologically active heterocyclic compounds that serve as promising scaffolds in drug development. nih.gov Their structural similarity to purines allows them to act as purine (B94841) isosteres, interacting with a wide range of biological targets. nih.gov This unique characteristic has established the pyrrolopyrimidine nucleus, including both the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and the pyrrolo[3,2-d]pyrimidine (9-deazapurine) isomers, as a "privileged structure" in medicinal chemistry. nih.govnih.gov

Researchers have leveraged this scaffold to develop novel derivatives for treating various diseases, with a particular focus on cancer. nih.govmdpi.com The versatility of the pyrrolopyrimidine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to achieve desired activity and selectivity. mdpi.comnih.gov Several pyrrolopyrimidine-based drugs have been approved for clinical use, and many others are in clinical trials, underscoring the therapeutic potential of this molecular framework. nih.gov

Strategies for Developing Kinase Inhibitors

A major area of investigation for pyrrolopyrimidine scaffolds is the development of protein kinase inhibitors. nih.govmdpi.comnih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. wikipedia.orgnih.gov The pyrrolopyrimidine structure serves as an effective hinge-binding motif, mimicking the adenine (B156593) portion of ATP to competitively inhibit kinase activity. wikipedia.orgnih.gov

Inhibition of Specific Tyrosine Kinases (e.g., pp60c-Src, EGFR, Her2, VEGFR2, CDK2)

Research has demonstrated the potential of pyrrolopyrimidine derivatives to inhibit a range of specific tyrosine kinases implicated in tumor growth and proliferation.

c-Src: Derivatives such as 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines have been identified as highly potent inhibitors of the tyrosine kinase c-Src, with IC50 values below 50 nM. medchemexpress.com

EGFR, Her2, VEGFR2, CDK2: A series of novel halogenated pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as multi-targeted kinase inhibitors. nih.gov One of the most potent compounds from this series, compound 5k , demonstrated significant inhibitory activity against multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibitory concentrations for this compound were in the nanomolar range, comparable to the established kinase inhibitor sunitinib. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
5k EGFR40
Her278
VEGFR2204
CDK2110
Sunitinib (Reference) VEGFR2261

Data sourced from a study on halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Kinase Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrrolopyrimidine-based kinase inhibitors. mdpi.comnih.gov These studies have shown that modifications at various positions on the pyrrolo[3,2-d]pyrimidine ring system significantly influence biological activity.

For instance, the introduction of a halogen atom, particularly iodine, at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold has been shown to substantially enhance antiproliferative potency. nih.gov In the development of selective Janus kinase 1 (JAK1) inhibitors based on a pyrrolopyrimidine core, a compound featuring an iodine atom achieved high selectivity, which was attributed to a key interaction with a histidine residue (His-885) in the kinase's active site. nih.gov Similarly, in the design of Protein Kinase B (PKB) inhibitors, the nature of the linker group between the pyrrolopyrimidine core and a piperidine (B6355638) moiety was found to be critical for improving metabolic stability and oral bioavailability. nih.gov These findings highlight the importance of specific substitutions in directing the inhibitory profile of the scaffold. nih.gov

Antifolate and Metabolic Enzyme Inhibition Research

Beyond kinase inhibition, pyrrolopyrimidine scaffolds have been extensively investigated as inhibitors of metabolic enzymes, particularly those involved in the de novo purine nucleotide biosynthesis pathway. nih.govnih.gov This pathway is essential for the proliferation of cancer cells, making its enzymes viable targets for anticancer drugs.

Inhibition of De Novo Purine Nucleotide Biosynthesis Enzymes (e.g., GARFTase, AICARFTase)

The de novo synthesis of purines involves two key folate-dependent enzymes: glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.govnih.gov Inhibiting these enzymes depletes the purine pool necessary for DNA and RNA synthesis, leading to cell death.

Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been identified as inhibitors of these crucial metabolic enzymes. nih.gov Research has shown that lead compounds from this series can inhibit GARFTase and/or AICARFTase, in addition to serine hydroxymethyltransferase (SHMT), another key enzyme in one-carbon metabolism. nih.gov This multi-targeted approach, attacking the purine biosynthetic pathway at different points, is a promising strategy to enhance antitumor efficacy and potentially overcome resistance mechanisms. nih.gov

CompoundTarget EnzymeKᵢ (μM)
AGF291 GARFTase11
AICARFTase17
AGF320 GARFTase1.1
AICARFTase1.7
AGF347 GARFTase0.9
AICARFTase1.4

Kᵢ values represent the inhibition constant for novel 5-substituted pyrrolo[3,2-d]pyrimidine inhibitors. nih.gov

Impact of Substituent Modifications on Enzyme Selectivity and Inhibition Profile

The nature and position of substituents on the pyrrolopyrimidine ring are critical determinants of enzyme selectivity and inhibitory potency. nih.govnih.gov In a series of pyrrolo[2,3-d]pyrimidine antifolates, the length of a carbon bridge linker at the 5-position dramatically influenced the compound's ability to be transported into cells via the reduced folate carrier (RFC), which in turn affected antiproliferative activity. nih.gov

For the pyrrolo[3,2-d]pyrimidine series targeting GARFTase and AICARFTase, specific lead compounds (AGF291, AGF320, and AGF347) were identified based on their potent, multi-targeted inhibition profile. nih.gov The structural modifications differentiating these compounds are directly responsible for their enhanced efficacy. This underscores that strategic chemical modifications to the core scaffold are essential for developing compounds with a desired dual-inhibition profile, which can be a significant advantage in cancer therapy by addressing multiple points in a critical metabolic pathway. nih.gov

Receptor Antagonism Studies

The versatility of the pyrrolopyrimidine scaffold has been leveraged in the development of antagonists for various receptors, playing a crucial role in modulating physiological pathways implicated in disease.

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central nervous system and is involved in various physiological processes, including the regulation of energy balance. ispub.com The NPY Y5 receptor subtype, in particular, has been a target for the development of anti-obesity agents due to its role in stimulating food intake. ispub.com

Research into NPY Y5 receptor antagonists has explored various chemical scaffolds. While direct studies on 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde as a primary antagonist are not extensively documented in the provided results, the broader class of pyrrolopyrimidine derivatives has been investigated. For instance, L-152,804, a known NPY Y5 receptor antagonist, has demonstrated efficacy in reducing alcohol self-administration in animal models, suggesting the therapeutic potential of targeting this receptor for substance abuse disorders. nih.gov Although the specific chemical structure of L-152,804 is not detailed as a pyrrolopyrimidine, the general principle of NPY Y5 receptor antagonism is well-established. nih.govnih.gov The development of potent and selective NPY Y5 receptor antagonists often involves pharmacophore modeling to identify the key structural features required for receptor binding and inhibition. ispub.com These models guide the synthesis of novel compounds with improved pharmacological profiles.

It is important to note that while NPY Y5 receptor antagonism was a promising strategy for weight loss, clinical trials with antagonists like MK-0557 showed statistically significant but not clinically meaningful weight loss, suggesting that targeting only the NPY5R may not be sufficient for producing therapeutic efficacy in obesity. nih.gov

Antimicrobial and Antiviral Investigations

The emergence of drug-resistant pathogens has necessitated the discovery of novel antimicrobial and antiviral agents. Pyrrolopyrimidine derivatives have shown promise in this area.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The development of new anti-tubercular agents is a critical area of research. Pyrrolopyrimidine and related heterocyclic compounds have been investigated for their antimycobacterial properties. nih.govplos.org For example, certain pyrimidine (B1678525) analogs have demonstrated dose-dependent inhibition of M. tuberculosis growth. nih.gov The modification of the pyrimidine ring, such as the introduction of hydrophobic side chains, has been shown to enhance their uptake and efficacy in bacterial cells. nih.gov

Specifically, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have been identified as potent inhibitors of M. tuberculosis by targeting the essential MmpL3 protein, which is involved in mycolic acid transport, a crucial component of the mycobacterial cell wall. plos.org This highlights the potential of pyrimidine-based scaffolds in developing new anti-tubercular drugs with novel mechanisms of action.

Beyond mycobacteria, pyrrolopyrimidine derivatives have been evaluated for their activity against a wider range of bacteria and viruses. The core scaffold is considered a "privileged structure" in the design of antiviral agents. nih.gov

In the context of antiviral research, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com While the precise molecular target of these compounds is still under investigation, they represent a new chemotype for the development of antiflaviviral drugs. mdpi.com Additionally, pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Several of these derivatives showed potent anti-COVID-19 activity in vitro with low cytotoxicity. nih.gov

In terms of antibacterial activity, novel chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential against both Gram-positive and Gram-negative bacterial strains. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that specific substituents are crucial for their enhanced antimicrobial efficacy. nih.gov

Molecular Mechanisms and Cellular Pathways

Understanding the molecular mechanisms by which pyrrolopyrimidine derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their impact on cell cycle progression and the induction of apoptosis.

Several studies have demonstrated that pyrrolopyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer drug development. For instance, certain halogenated pyrrolo[3,2-d]pyrimidines have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov Interestingly, the mechanism of cell death can vary depending on the specific substitutions on the pyrrolopyrimidine core. One compound induced G2/M arrest with little evidence of apoptosis, while another, with an iodine substitution, robustly induced apoptosis along with G2/M arrest. nih.gov

Further investigations into novel pyrrolo[2,3-d]pyrimidine derivatives have revealed their ability to induce apoptosis through the intrinsic pathway. nih.gov This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov For example, one potent derivative was found to significantly increase the levels of caspase-3 and Bax in HepG2 cancer cells. nih.gov Flow cytometry analysis has confirmed that these compounds lead to a significant increase in the percentage of apoptotic cells. nih.gov

Some pyrrolopyrimidine derivatives have also been shown to act as multi-targeted kinase inhibitors, affecting enzymes like EGFR, Her2, VEGFR2, and CDK2, which are crucial for cell cycle regulation and proliferation. nih.gov The inhibition of these kinases can lead to cell cycle arrest and apoptosis. nih.gov Additionally, some pyrrolopyrimidine-endoperoxide hybrids have been designed to degrade key cell cycle regulators like Cyclin D1/3 and CDK4/6 through the ubiquitin-proteasome system. rsc.org

Elucidation of Protein-Ligand Interactions

The specific protein-ligand interactions of this compound have not been extensively detailed in publicly available research. However, a comprehensive understanding of its potential binding modes can be inferred by examining the well-documented interactions of the core pyrrolopyrimidine scaffold and the known reactivity of aldehyde functional groups in biological systems. The pyrrolopyrimidine nucleus, being a deaza-isostere of adenine, is a common pharmacophore in kinase inhibitors, where it often forms key interactions within the ATP-binding site.

The foundational interactions of the pyrrolopyrimidine core have been elucidated through structural studies of various derivatives. For the isomeric pyrrolo[2,3-d]pyrimidine scaffold, a common binding motif involves the formation of hydrogen bonds between the pyrimidine ring and the hinge region of protein kinases. nih.govfrontiersin.orgmhmedical.com For instance, in studies of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the 4-amino group of a pyrrolo[2,3-d]pyrimidine derivative was observed to form a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue (Glu85), while the N3 atom of the pyrimidine ring hydrogen-bonded with the backbone NH of an alanine (B10760859) residue (Ala87). nih.gov This bidentate hydrogen bonding pattern is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the ligand in the active site. Similarly, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) revealed strong interactions with the hinge region of the enzyme. escholarship.org

For the specific pyrrolo[3,2-d]pyrimidine core, research has also highlighted its role in targeting various protein classes. Studies on derivatives as Kinase Insert Domain Receptor (KDR) inhibitors have shown that these compounds can bind to and stabilize an inactive "DFG-out" conformation of the kinase. patsnap.com This indicates that beyond simple ATP competition, the scaffold can induce specific conformational changes in the protein target. patsnap.com Furthermore, some N5-substituted pyrrolo[3,2-d]pyrimidines have been proposed to act as DNA alkylators or groove binders, suggesting that the scaffold can also interact with nucleic acids, although this is highly dependent on the nature of its substituents. researchgate.net

The introduction of a carbaldehyde group at the 7-position of the pyrrole (B145914) ring introduces additional, and potentially potent, interaction capabilities. Aldehyde groups are known to participate in both non-covalent and covalent interactions with protein residues. patsnap.com The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, forming non-covalent interactions with suitable donor groups on the protein, such as the side chains of serine, threonine, or asparagine. nih.gov

More significantly, aldehydes are electrophilic and can form reversible or irreversible covalent bonds with nucleophilic amino acid residues. nih.govpatsnap.com A primary mechanism is the formation of a Schiff base (an imine) through reaction with the primary amine of a lysine (B10760008) residue. escholarship.org This covalent tethering can dramatically increase the binding affinity and residence time of an inhibitor. Additionally, α,β-unsaturated aldehydes can undergo Michael addition reactions with the thiol groups of cysteine residues. nih.gov While the aldehyde in this compound is not α,β-unsaturated in the traditional sense, the electronic nature of the fused ring system could influence its reactivity. The potential for such covalent interactions makes the 7-carbaldehyde group a critical feature for modulating the biological activity and selectivity of the compound.

Core Scaffold Interactions: Hydrogen bonding from the pyrimidine N1 and N3 atoms to the hinge region of a kinase or a similar ATP-binding domain.

Aldehyde Group Interactions:

Non-covalent hydrogen bonding with amino acid residues.

Potential covalent bond formation (e.g., Schiff base) with nucleophilic residues like lysine, leading to enhanced affinity and prolonged inhibition.

The table below summarizes the types of interactions observed for related pyrrolopyrimidine derivatives, which form the basis for these inferences.

Table 1: Observed Protein-Ligand Interactions for Pyrrolopyrimidine Derivatives

Compound ClassProtein TargetKey Interactions ObservedReference
Pyrrolo[2,3-d]pyrimidine DerivativesLRRK2 KinaseHydrogen bonds from pyrimidine ring (N3) and exocyclic amino group to the kinase hinge region (Ala87, Glu85). nih.gov
Pyrrolo[3,2-d]pyrimidine DerivativesKDR KinaseBinds to and stabilizes the inactive DFG-out conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site. patsnap.com
7H-Pyrrolo[2,3-d]pyrimidine DerivativesPAK4 KinaseStrong interactions with the hinge region, β-sheets, and charged residues. Terminal amino groups can enhance hydrogen bonds or electrostatic interactions. escholarship.org
N5-Substituted Pyrrolo[3,2-d]pyrimidinesDNA/RNAHypothesized to act as DNA or RNA alkylators and groove binders based on COMPARE analysis. researchgate.net
Pyrrolo[2,3-d]pyrimidine DerivativesHer2 ReceptorHydrogen bonds with Asp863 and Thr862; hydrophobic interactions with Ala751, Phe864, and others. nih.gov

Future Directions and Emerging Research Avenues in 5h Pyrrolo 3,2 D Pyrimidine 7 Carbaldehyde Chemistry

Development of Novel Synthetic Methodologies and Process Intensification

The synthesis of 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde and its derivatives is an area of active research. While classical methods like the Vilsmeier-Haack reaction have been employed for the formylation of electron-rich heterocycles, including pyrrole (B145914) and its fused systems, there is a continuous drive towards more efficient, sustainable, and scalable synthetic routes. ijpcbs.comwikipedia.orgslideshare.net Future research is anticipated to focus on the following areas:

Catalytic C-H Formylation: Development of novel catalytic systems, potentially involving transition metals or organocatalysts, for the direct and regioselective formylation of the 5H-pyrrolo[3,2-d]pyrimidine core at the C7 position. This would circumvent the need for stoichiometric and often harsh reagents used in traditional formylation reactions.

Flow Chemistry and Process Intensification: The adoption of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, reproducibility, and scalability. Process intensification strategies, such as microwave-assisted synthesis, have already demonstrated potential in accelerating related heterocyclic syntheses and could be further explored. evitachem.com

Domino and Multi-component Reactions: Designing one-pot, multi-component reactions to construct the functionalized pyrrolo[3,2-d]pyrimidine ring system with the 7-carbaldehyde group already in place would significantly improve synthetic efficiency. nih.gov For instance, a one-pot, three-component reaction in the presence of L-proline as an organocatalyst has been reported for the synthesis of other pyrrolo[3,2-d]pyrimidine derivatives. auctoresonline.org

Synthetic StrategyPotential AdvantagesRelevant Research
Catalytic C-H FormylationHigher efficiency, selectivity, and sustainability.General formylation of heterocycles ijpcbs.comwikipedia.orgslideshare.net
Flow ChemistryImproved safety, scalability, and reproducibility.Microwave-assisted synthesis of related compounds evitachem.com
Domino/Multi-component ReactionsIncreased synthetic efficiency and atom economy.One-pot synthesis of pyrrolo[3,2-d]pyrimidines nih.govauctoresonline.org

Exploration of Diverse Reaction Pathways for Complex Derivatization

The aldehyde functionality at the C7 position of this compound is a gateway to a vast chemical space. Future research will undoubtedly focus on leveraging this reactive handle to synthesize a diverse library of complex derivatives for various applications.

Reductive Amination: This reaction is a cornerstone for introducing a wide range of amino functionalities. Reductive amination of this compound with various primary and secondary amines can lead to the synthesis of a diverse array of 7-aminomethyl derivatives, which are common motifs in bioactive molecules. google.com

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a means to introduce carbon-carbon double bonds, allowing for the extension of the side chain at the C7 position with various substituents. This can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Condensation Reactions: The aldehyde can readily undergo condensation with a variety of nucleophiles, such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds, to generate hydrazones, oximes, and Knoevenagel condensation products, respectively. These reactions can be used to create novel heterocyclic systems fused to the pyrrolo[3,2-d]pyrimidine core.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol provides access to another set of key functional groups for further derivatization, such as esterification and amidation.

Reaction TypeProduct ClassPotential Applications
Reductive Amination7-Aminomethyl derivativesBioactive compound synthesis google.com
Wittig/HWE Reaction7-Alkenyl derivativesSide-chain modification
Condensation ReactionsHydrazones, Oximes, etc.Novel heterocyclic scaffolds
Oxidation/ReductionCarboxylic acids, AlcoholsFurther functionalization

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, computational modeling can provide deep insights into their structure-function relationships, guiding the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of derivatives. nih.gov These models can help in identifying key structural features that are crucial for activity and in designing more potent compounds.

Molecular Docking: Docking simulations can be used to predict the binding modes of this compound derivatives within the active sites of biological targets, such as kinases and receptors. nih.govtandfonline.com This can help in understanding the molecular basis of their activity and in designing compounds with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the ligands and their target proteins, offering insights into the stability of the complex and the role of conformational changes in binding. nih.gov

Computational MethodApplicationExpected Outcome
3D-QSAR (CoMFA/CoMSIA)Predicting biological activityIdentification of key structural features for potency nih.gov
Molecular DockingPredicting binding modesUnderstanding ligand-target interactions nih.govtandfonline.com
Molecular Dynamics (MD)Simulating dynamic interactionsInsights into complex stability and conformational changes nih.gov

Strategic Design of Novel Bioactive Compounds and Chemical Probes

The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. acs.orgnih.govacs.orgaacrjournals.orgnih.govnih.gov this compound serves as an excellent starting point for the strategic design of novel bioactive compounds and chemical probes.

Kinase Inhibitors: Pyrrolo[3,2-d]pyrimidines are well-established as potent inhibitors of various protein kinases. nih.govnih.gov The 7-carbaldehyde moiety can be elaborated to introduce side chains that can interact with specific regions of the kinase active site, leading to the development of highly selective inhibitors for targets such as HER2, EGFR, and KDR. nih.govnih.govnih.gov

Receptor Antagonists: Derivatives of the pyrrolo[3,2-d]pyrimidine core have been identified as antagonists for receptors like the neuropeptide Y5 receptor, which are implicated in obesity. acs.orgnih.govacs.org The aldehyde can be functionalized to explore the structure-activity relationships and optimize the antagonist activity.

Anticancer Agents: The scaffold is present in compounds targeting various aspects of cancer cell biology, including one-carbon metabolism through the inhibition of enzymes like serine hydroxymethyltransferase (SHMT2). aacrjournals.orgnih.govaacrjournals.orgnih.gov The 7-carbaldehyde can be used to introduce functionalities that enhance cellular uptake and target engagement.

Chemical Probes: Fluorescently labeled derivatives of this compound can be synthesized to serve as chemical probes for studying biological processes. The aldehyde provides a convenient point for the attachment of fluorophores.

Bioactive Target/ApplicationDesign StrategyRelevant Examples
Kinase InhibitionElaboration of the 7-substituent to target specific kinase domains.HER2/EGFR dual inhibitors nih.govnih.gov
Receptor AntagonismFunctionalization to optimize receptor binding and antagonism.Neuropeptide Y5 receptor antagonists acs.orgnih.govacs.org
Anticancer TherapyIntroduction of moieties to enhance target inhibition and cellular uptake.SHMT2 inhibitors aacrjournals.orgnih.govaacrjournals.orgnih.gov
Chemical ProbesAttachment of reporter groups like fluorophores at the 7-position.General principle of probe design

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via formylation and hydrogenolytic ring contraction. For example, 6-methyl-5-phenylazopyrimidines are treated with formylating agents like tert-butoxybis(dimethylamino)methane (BBDM) to form pyrimido[5,4-c]pyridazines, which undergo hydrogenation to yield the target compound. Optimizing the hydrogenation pressure (e.g., 50–60 psi H₂) and catalyst (e.g., Pd/C) is critical for reducing side products and achieving >70% yield . Characterization via 1H^1H-NMR should confirm the aldehyde proton at δ 9.8–10.2 ppm.

Q. How can researchers verify the regioselectivity of substitution reactions at the pyrrolo-pyrimidine core?

  • Methodological Answer : Regioselectivity in nucleophilic substitution (e.g., chlorination at C-4) is influenced by electronic effects. Computational modeling (DFT) can predict reactive sites, while experimental validation involves competitive reactions with controlled electrophiles (e.g., POCl₃ in DMF). 13C^{13}C-NMR and X-ray crystallography are used to confirm substitution patterns. For example, chlorination at C-4 over C-2 is favored due to higher electron deficiency at the pyrimidine ring .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and NH/CH stretches.
  • NMR : 1H^1H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons. 13C^{13}C-NMR resolves carbonyl carbons (δ ~190 ppm) and heterocyclic carbons.
  • Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound-based kinase inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to kinase ATP pockets (e.g., EGFR or JAK2). Focus on the aldehyde group’s role in forming hydrogen bonds with catalytic lysine residues. Pharmacophore models should prioritize electron-deficient regions (C-4, C-7) for functionalization. Experimental validation via IC₅₀ assays in kinase inhibition studies is required .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from purity issues or assay conditions. Steps include:

  • Purity Control : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient).
  • Standardized Assays : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare data across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects .

Q. How can green chemistry principles be applied to scale up this compound synthesis?

  • Methodological Answer : Replace toxic solvents (DMF, POCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic hydrogenation (H-Cube®) minimizes stoichiometric reductants. Process intensification via flow chemistry reduces reaction time and waste. Life-cycle assessment (LCA) metrics should track E-factor improvements .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be controlled?

  • Methodological Answer : The aldehyde group’s reactivity complicates crystallization. Use anti-solvent vapor diffusion (e.g., ethanol into DCM solution) with seeding. Polymorphism is managed by controlling cooling rates (±0.1°C/min) and solvent composition. PXRD and DSC confirm form stability (e.g., Form A vs. B melting points) .

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